Cas no 2247107-67-9 (tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate)

Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate is a versatile intermediate in organic synthesis, particularly valuable for its reactive chlorosulfonyl and hydroxyl functional groups. The tert-butyl carbamate moiety provides stability and selectivity, making it useful in peptide coupling and protecting group strategies. Its chlorosulfonyl group enables further derivatization, facilitating the introduction of sulfonamide or sulfonate functionalities in pharmaceutical and agrochemical applications. The compound’s structural features allow for controlled reactivity under mild conditions, enhancing its utility in multi-step synthetic routes. Proper handling is required due to the sensitivity of the chlorosulfonyl group. This intermediate is commonly employed in the development of bioactive molecules and fine chemicals.
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate structure
2247107-67-9 structure
Product name:tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
CAS No:2247107-67-9
MF:C11H14ClNO5S
MW:307.750561237335
CID:5935226
PubChem ID:165719684

tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
    • EN300-6493455
    • 2247107-67-9
    • Inchi: 1S/C11H14ClNO5S/c1-11(2,3)18-10(15)13-8-6-7(19(12,16)17)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15)
    • InChI Key: FKKRQOSYXJYPEB-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=C(C(=C1)NC(=O)OC(C)(C)C)O)(=O)=O

Computed Properties

  • Exact Mass: 307.0281214g/mol
  • Monoisotopic Mass: 307.0281214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 101Ų

tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493455-2.5g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
2.5g
$2912.0 2025-03-15
Enamine
EN300-6493455-0.25g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
0.25g
$1366.0 2025-03-15
Enamine
EN300-6493455-0.1g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
0.1g
$1307.0 2025-03-15
Enamine
EN300-6493455-5.0g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
5.0g
$4309.0 2025-03-15
Enamine
EN300-6493455-10.0g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
10.0g
$6390.0 2025-03-15
Enamine
EN300-6493455-0.05g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
0.05g
$1247.0 2025-03-15
Enamine
EN300-6493455-1.0g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
1.0g
$1485.0 2025-03-15
Enamine
EN300-6493455-0.5g
tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate
2247107-67-9 95.0%
0.5g
$1426.0 2025-03-15

Additional information on tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate

Professional Introduction to Compound with CAS No. 2247107-67-9 and Product Name: Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate

Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate, identified by the CAS number 2247107-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this compound, including the presence of a chlorosulfonyl group and a hydroxyphenyl moiety, make it a promising candidate for further exploration in drug discovery and development.

The chlorosulfonyl group is a key functional moiety that imparts reactivity and selectivity to the compound, enabling its use in various chemical transformations. This group is often employed in medicinal chemistry to introduce sulfur-based functionalities, which have been shown to enhance binding affinity and metabolic stability in drug candidates. Additionally, the hydroxyphenyl part of the molecule contributes to its solubility and bioavailability, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific biological pathways relevant to human health. The structure of Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate suggests potential applications in inhibiting enzymes or receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. For instance, the chlorosulfonyl group can be leveraged to design molecules that interact with cysteine residues in target proteins, modulating their activity. This approach has been successfully applied in the development of kinase inhibitors and other therapeutic agents.

Recent studies have highlighted the importance of carbamate derivatives in drug design due to their ability to form stable hydrogen bonds with biological targets. The hydroxyphenyl group in this compound can serve as a hydrogen bond acceptor, enhancing interactions with protein or nucleic acid receptors. This feature is particularly valuable in designing molecules with high specificity and efficacy. Furthermore, the tert-butyl group provides steric hindrance, which can be used to optimize pharmacokinetic properties such as oral bioavailability and metabolic stability.

The synthesis of Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, are often employed to construct the complex framework of this compound. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing its molecular structure and confirming its identity.

In the context of drug discovery, this compound has been investigated for its potential as a lead molecule or intermediate in the synthesis of more complex pharmacophores. Researchers have explored its reactivity towards various nucleophiles, allowing for further derivatization and optimization. The ability to modify different parts of the molecule while maintaining its core structure provides flexibility in designing novel analogs with enhanced therapeutic properties.

The pharmacological profile of Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate is still under active investigation. Preclinical studies have begun to evaluate its interactions with biological targets and its potential effects on disease models. Initial findings suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. However, further research is needed to fully elucidate its mechanism of action and assess its safety and efficacy profile.

The development of new drugs is a complex process that involves extensive testing at various stages—from laboratory synthesis to clinical trials. The use of computational methods such as molecular docking and virtual screening has accelerated the identification of promising candidates like Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate. These tools allow researchers to predict binding affinities and interactions between the compound and biological targets, providing valuable insights into its potential therapeutic applications.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. The unique structural features of Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate, including the chlorosulfonyl and hydroxyphenyl groups, make it a versatile scaffold for developing novel therapeutics. By leveraging advances in synthetic chemistry and computational biology, researchers are paving the way for more effective treatments for various human health conditions.

In conclusion,Tert-butyl N-[5-(chlorosulfonyl)-2-hydroxyphenyl]carbamate (CAS No. 2247107-67-9) represents a significant advancement in pharmaceutical research due to its unique structural properties and potential applications in drug discovery. Its synthesis presents challenges that require innovative approaches but offers opportunities for developing novel therapeutic agents targeting critical biological pathways. As research progresses, this compound is expected to play an important role in addressing unmet medical needs.

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